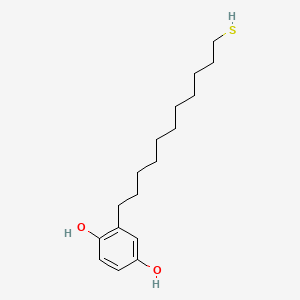

11-Mercaptoundecylhydroquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

11-Mercaptoundecylhydroquinone is a chemical compound that forms a thiol-based self-assembled monolayer (SAM). This facilitates surface modification by immobilizing the surface atoms . It can be used in the functionalization of quantum dots for potential applications in sensors and other optoelectronic devices .

Molecular Structure Analysis

The empirical formula of this compound is C17H28O2S . It has a molecular weight of 296.47 . The molecule contains a total of 48 bonds, including 20 non-H bonds, 6 multiple bonds, 11 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 aromatic hydroxyls, and 1 thiol .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 86-92 °C . It should be stored at a temperature of -20°C .Aplicaciones Científicas De Investigación

Biosensing and Analytical Applications :

- A gold electrode modified by a self-assembled monolayer of 2-mercaptodecylhydroquinone was used to investigate the electrochemical response of hemoglobin, providing a convenient way for its electroanalysis in air-saturated buffer solutions (Zhang, Seo, & Jeon, 2003).

- The use of 11-Mercaptoundecanoic acid (a related compound) as a reducing agent and protecting ligand for fluorescent Ag/Au bimetallic nanoclusters was explored for selective quenching by Cu(2+) ions, enabling a fluorescence turn-on assay for histidine and cysteine sensing in biological fluids (Sun, Yang, Zhao, Chen, & Yang, 2015).

Nanomedicine and Drug Delivery :

- 11-Mercaptoundecanoic acid-modified gold nanoparticles were conjugated with chloroquine, showing potential application in cancer therapeutics. These conjugates exhibited anticancer activity against MCF-7 breast cancer cells and highlighted the possibility of designing combinatorial therapeutic agents, particularly in nanomedicine (Joshi, Chakraborti, Ramirez-Vick, Ansari, Shanker, Chakrabarti, & Singh, 2012).

Chemical Interaction Studies :

- In a study of bovine serum albumin interaction with antioxidant agents using surface plasmon resonance, 11-mercaptoundecanoic acid was used to modify an Au slide with a carboxyl functional group. This study demonstrated the high affinity of food additive molecules to bovine serum albumin, providing insights into their distribution within the body (Fathi, Ezzati Nazhad Dolatanbadi, Rashidi, & Omidi, 2016).

Surface Chemistry and Material Science :

- The growth of oriented thin films of intercalated α-cobalt hydroxide on functionalized substrates was investigated using self-assembled monolayers of 11-mercaptoundecanoic acid on gold. These functional hybrid films hold potential for various applications in material science (Lee, Du, & O′Hare, 2009).

Electrochemical Studies :

- The potential-dependent structure change and irreversible anodic decomposition reaction of a 2-(11-mercaptoundecyl)hydroquinone monolayer on a gold electrode surface were studied, contributing to the understanding of electrochemical behaviors of such monolayers (Ye, Yashiro, Sato, & Uosaki, 1996).

Safety and Hazards

11-Mercaptoundecylhydroquinone may cause an allergic skin reaction and long-lasting harmful effects to aquatic life . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and release to the environment . Protective gloves should be worn and contaminated work clothing should not be allowed out of the workplace .

Propiedades

IUPAC Name |

2-(11-sulfanylundecyl)benzene-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2S/c18-16-11-12-17(19)15(14-16)10-8-6-4-2-1-3-5-7-9-13-20/h11-12,14,18-20H,1-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYJRXGKNZGOIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CCCCCCCCCCCS)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746401 |

Source

|

| Record name | 2-(11-Sulfanylundecyl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185839-47-8 |

Source

|

| Record name | 2-(11-Sulfanylundecyl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 185839-47-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 11-mercaptoundecylhydroquinone facilitate the integration of quantum dots into the polymer matrix?

A1: this compound plays a crucial role in linking the cadmium selenide quantum dots to the block copolymer structure. The thiol (-SH) group of this compound strongly binds to the surface of the cadmium selenide nanoparticles. Simultaneously, the hydroquinone group forms strong hydrogen bonds with the poly(ethylene oxide) (PEO) segments of the (polynorbornene-graft-poly(styrene))-block-(polynorbornene-graft-poly(ethylene oxide)) brush block copolymer (BBCP). This dual interaction effectively anchors the quantum dots within the PEO domains of the self-assembled BBCP, resulting in a well-ordered distribution of quantum dots within the polymer matrix [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be](/img/no-structure.png)

![4,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B597655.png)

![13-Benzyl-3-chloro-6,7,8,9,10,11-hexahydro-7,10-epiminobenzo[4,5]imidazo[1,2-a]azocine](/img/structure/B597658.png)

![4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B597662.png)